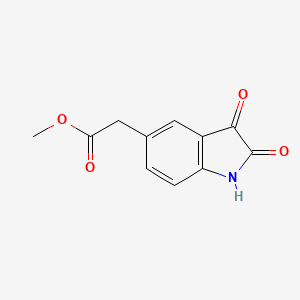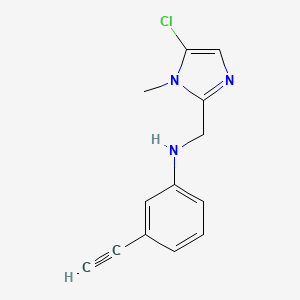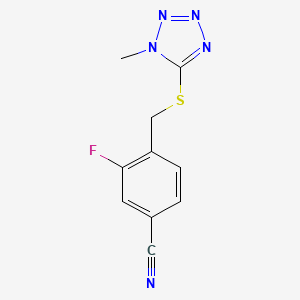
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a unique combination of a fluoro-substituted benzene ring, a tetrazole moiety, and a benzonitrile group
Preparation Methods
The synthesis of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from aldoximes and diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes.
Introduction of the Fluoro Group: The fluoro group is introduced through nucleophilic aromatic substitution reactions, often using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).
Thioether Formation: The thioether linkage is formed by reacting the tetrazole derivative with a suitable thiol compound under basic conditions.
Benzonitrile Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the nitrile group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antibacterial properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving tetrazole and nitrile functionalities.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. In antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. The tetrazole moiety can interact with metal ions or proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 3-Fluoro-4-(((1-methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile include:
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: This compound also features a tetrazole ring and has been studied for its energetic properties.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds have shown significant antibacterial activity and are structurally similar due to the presence of the fluoro and tetrazole groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8FN5S |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-fluoro-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C10H8FN5S/c1-16-10(13-14-15-16)17-6-8-3-2-7(5-12)4-9(8)11/h2-4H,6H2,1H3 |
InChI Key |
WHKOEJQGUJWTNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



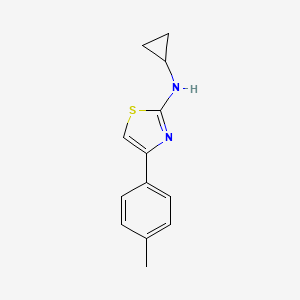
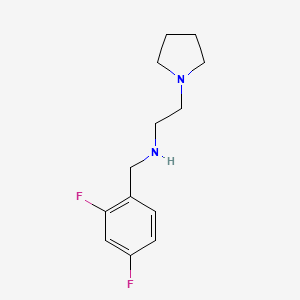


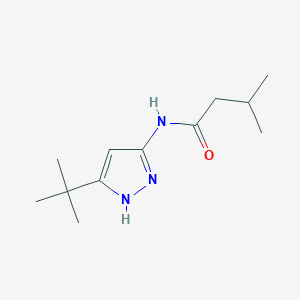


![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)



